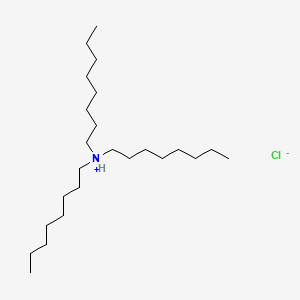

Trioctyl ammonium chloride

Description

Properties

IUPAC Name |

trioctylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N.ClH/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSOXUFUXZORBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[NH+](CCCCCCCC)CCCCCCCC.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188-95-0 | |

| Record name | Trioctylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

Aliquat 336 chemical structure and molecular weight

An In-depth Technical Guide to Aliquat 336: Chemical Structure and Molecular Weight

This guide provides a detailed exploration of Aliquat 336, a versatile quaternary ammonium salt. Designed for researchers, scientists, and professionals in drug development, this document elucidates its complex chemical identity, structure, and molecular weight, moving beyond simplistic representations to offer a field-proven perspective on this widely used reagent.

Introduction: Defining Aliquat 336

Aliquat 336, also known by the trade name Starks' catalyst, is a quaternary ammonium salt extensively utilized as a phase transfer catalyst (PTC) and a metal extraction agent.[1] Its efficacy stems from its unique amphiphilic nature, possessing a hydrophilic, positively charged core shielded by hydrophobic alkyl chains. This structure allows it to solubilize anions in nonpolar organic solvents, thereby facilitating reactions between reagents located in separate, immiscible phases (e.g., an aqueous and an organic phase).[2][3]

Technically, Aliquat 336 is not a single chemical entity but a commercial mixture. It is synthesized by the methylation of mixed tri-octyl/decyl amines. Consequently, the product consists of methyl-trialkylammonium chloride salts where the alkyl groups are a combination of C8 (n-octyl) and C10 (n-decyl) chains.[1][4] The C8 chains are predominant in the mixture.[4][5] This compositional variability is a critical factor in understanding its physical properties and reactivity.

Elucidation of the Chemical Structure

The fundamental structure of Aliquat 336 is that of a quaternary ammonium salt. This class of compounds features a central nitrogen atom bonded to four organic substituents, carrying a permanent positive charge. This cationic charge is balanced by a counter-ion, which in the case of Aliquat 336 is chloride (Cl⁻).[6]

The core structural features are:

-

A Central Tetrahedral Nitrogen: The nitrogen atom exhibits sp³ hybridization, resulting in a tetrahedral geometry with bond angles approximating 109.5°.[6]

-

Four Alkyl Substituents:

-

One methyl (-CH₃) group.

-

Three long, straight-chain alkyl groups. As noted, these are primarily n-octyl (-C₈H₁₇) with a smaller fraction of n-decyl (-C₁₀H₂₁) chains.[1]

-

-

An Ionic Bond: A chloride anion is ionically bonded to the quaternary ammonium cation.

The principal component of Aliquat 336 is N-Methyl-N,N-dioctyloctan-1-aminium chloride, also known as methyltrioctylammonium chloride.[1]

Caption: Generalized structure of Aliquat 336 cation with its chloride counter-ion.

Molecular Identity and Weight

Given that Aliquat 336 is a mixture, it does not have a single, definitive molecular weight. Instead, the literature and commercial suppliers typically cite the molecular formula and weight of its primary constituent, methyltrioctylammonium chloride.[7][8] This value serves as a reliable approximation for most stoichiometric calculations. The average molecular weight of the commercial product will be slightly higher than this figure due to the presence of the heavier C10 alkyl chains.

| Identifier | Value | Source |

| Common Name | Aliquat 336, Starks' Catalyst | [1] |

| Primary Component | Methyltrioctylammonium chloride | [1][9] |

| CAS Number (Mixture) | 63393-96-4 | [1][7][8] |

| Molecular Formula (C8 Component) | C₂₅H₅₄ClN | [1][5] |

| Molecular Weight (C8 Component) | 404.16 g/mol | [1][8][10] |

Physicochemical Properties

The physical characteristics of Aliquat 336 are a direct consequence of its molecular structure. The long, nonpolar alkyl chains dominate its physical behavior, rendering it a viscous liquid with poor water solubility but excellent solubility in many organic solvents.[2][11]

| Property | Value | Source |

| Appearance | Colorless to pale yellow/amber viscous liquid | [1][2][6] |

| Density | 0.884 g/cm³ at 25 °C | [1][6] |

| Melting Point | -20 °C | [1][12] |

| Boiling Point | > 225 °C | [1][6] |

| Solubility | Insoluble in water; soluble in many organic solvents | [2] |

| Viscosity | ~1500 mPa·s at 30 °C | [1] |

Experimental and Application Causality

Phase Transfer Catalysis Workflow

The utility of Aliquat 336 as a phase transfer catalyst is predicated on its ability to act as an ion-pair extractant. An anion in an aqueous phase (Q⁺X⁻) is transferred to an organic phase by exchanging its original counter-ion (e.g., Na⁺) for the lipophilic Aliquat 336 cation (A336⁺). The resulting ion pair [A336⁺X⁻] is soluble in the organic phase, where it can react with an organic substrate.

Caption: Workflow of Aliquat 336 in phase transfer catalysis.

This self-validating system works because the catalyst is not consumed. It continuously shuttles anions into the organic phase and returns to the interface to be regenerated, enabling the reaction to proceed efficiently. The choice of Aliquat 336 is often dictated by its superior performance in extracting specific anions compared to other quaternary ammonium salts, a property that must be empirically determined for each new chemical system.

References

-

Aliquat 336 - Wikipedia. [Link]

-

Aliquat 336 (C25H54ClN) properties. [Link]

-

Aliquat 336 | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

-

Tricaprylylmethylammonium Chloride | AMERICAN ELEMENTS ®. [Link]

-

Aliquat 336 - IMPAG. [Link]

-

CAS No : 63393-96-4| Chemical Name : Aliquat 336 | Pharmaffiliates. [Link]

-

Inorganic Chemicals - Aliquat 336 CAS 63393-96-4. [Link]

-

Aliquat® 336 - HiMedia. [Link]

-

Methyl tricaprylylammonium chloride | C25H48ClNO3 | CID 14567419 - PubChem - NIH. [Link]

-

Tricaprylylmethyl ammonium chloride | C25H48ClNO3 | CID 77620884 - PubChem. [Link]

-

Aliquat® 336 - HiMedia Laboratories. [Link]

-

Aliquat 336 - ChemBK. [Link]

Sources

- 1. Aliquat 336 - Wikipedia [en.wikipedia.org]

- 2. Aliquat 336 CAS 63393-96-4 [hylandachemical.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Aliquat® 336 [himedialabs.com]

- 5. Aliquat® 336 [himedialabs.com]

- 6. webqc.org [webqc.org]

- 7. haihangchem.com [haihangchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. scbt.com [scbt.com]

- 10. メチルトリオクチルアンモニウムクロリド ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 11. CAS 5137-55-3: Trioctylmethylammonium chloride [cymitquimica.com]

- 12. americanelements.com [americanelements.com]

The Thermodynamic and Operational Stability of Trioctyl Ammonium Chloride in Acidic Solutions

Executive Summary

For researchers and drug development professionals utilizing liquid-liquid extraction (LLE) or phase-transfer catalysis, the stability of extractants in extreme pH environments is a critical parameter. A frequent point of inquiry is whether trioctyl ammonium chloride (often referring to the protonated tertiary amine, Trioctylamine hydrochloride, or the quaternary salt, Methyltrioctylammonium chloride/Aliquat 336) degrades in acidic solutions.

The definitive answer is that trioctyl ammonium chloride is exceptionally stable in non-oxidizing acidic solutions . Rather than degrading the molecule, acidic environments are thermodynamically required to activate and sustain its function as a liquid anion exchanger[1]. This whitepaper explores the mechanistic causality behind this stability, defines its operational boundaries, and provides a self-validating experimental protocol for its application in high-molarity acid extractions.

Mechanistic Causality: Why TOACl Resists Acidic Hydrolysis

To understand why trioctyl ammonium chloride (TOACl) does not degrade in acid, we must examine its molecular architecture. Degradation in acidic aqueous media typically occurs via acid-catalyzed hydrolysis, a pathway common to esters, amides, and acetals where an electrophilic carbon is susceptible to nucleophilic attack by water.

TOACl lacks these vulnerable functional groups. The core C-N bonds in aliphatic amines are highly resistant to hydrolytic cleavage. When trioctylamine (TOA) is exposed to hydrochloric acid, the lone pair on the nitrogen atom is protonated to form the trioctylammonium cation ( R3NH+ )[2].

This protonation is an activation step, not a degradation pathway. The resulting positive charge is sterically shielded by three bulky, hydrophobic octyl chains ( C8H17 ). This extreme steric hindrance prevents the approach of potential nucleophiles. Furthermore, the high lipophilicity of the octyl chains sequesters the molecule entirely within the organic phase, minimizing its physical exposure to the bulk aqueous acid[1].

Figure 1: Anion exchange mechanism demonstrating TOACl's reliance on acidic environments.

Operational Dynamics: Ion-Pair Extraction in High-Molarity Acids

Far from degrading, TOACl requires a highly acidic environment to function effectively. In hydrometallurgy and chemical purification, TOACl serves as a premier liquid anion exchanger. In strong chloride media (e.g., 2M - 6M HCl), transition metals such as cobalt, iron, and zinc form stable anionic chloro-complexes (e.g., [CoCl4]2− )[1].

The extraction proceeds via a reversible anion exchange mechanism:

2R3NH+Cl−+[CoCl4]2−⇌(R3NH)2[CoCl4]+2Cl−(Note: Overlines denote species in the organic phase).

The stability of TOACl in these extreme acidities is evidenced by its consistent extraction efficiency. Higher concentrations of HCl actually drive the equilibrium forward by promoting the formation of the target anionic complex, proving that the extractant maintains its structural integrity even at 6M acid concentrations[2]. Additionally, quaternary variants like methyltrioctylammonium chloride maintain such stability that they are actively deployed as green corrosion inhibitors for mild steel directly inside 1M HCl solutions[3].

Quantitative Extraction Data

The following table summarizes the extraction efficiencies of various metals using TOACl, demonstrating its robust functionality across different high-acid environments.

| Target Metal Ion | TOACl Concentration / Diluent | Aqueous Acid Medium | Extraction Efficiency | Reference |

| Zinc(II) | 0.2 M in Toluene | 2 M HCl | >95% | [4] |

| Gold(III) | 5.3×10−5 M in Toluene | 4 M HCl | ~93% | [4] |

| Hydrochloric Acid | 0.5 M in Kerosene + 10% Octanol | 0.5 M HCl | ~98% | [5] |

Boundary Conditions: When Does TOACl Degrade?

While TOACl is indefinitely stable in non-oxidizing mineral acids (such as HCl, H2SO4 , and H3PO4 ), it is not invincible. Its stability limit is breached by strong oxidizing agents [6].

-

Stable Environments: Hydrochloric acid (up to 12M), Sulfuric acid, weak organic acids (lactic, succinic)[4].

-

Degradation Environments: Concentrated Nitric acid ( HNO3 ) at elevated temperatures, Aqua Regia, or solutions containing high concentrations of hydrogen peroxide ( H2O2 ) and ozone. Oxidizers can attack the alkyl chains or the nitrogen center, leading to N-oxide formation or irreversible chain cleavage[6].

Self-Validating Experimental Protocol: Assessing TOACl Stability

To empirically verify the stability and efficacy of TOACl in acidic solutions, researchers must employ a self-validating protocol. A self-validating system incorporates strict mass balance checks; if the extractant degrades, mass accountability between the aqueous raffinate and the stripped organic phase will fail, and third-phase emulsions will form.

Step-by-Step Methodology for Cobalt(II) Extraction in 4M HCl

-

Organic Phase Preparation: Dissolve Trioctylamine (TOA) in kerosene to achieve a 0.5 M concentration.

-

Causality: Kerosene provides a low-viscosity, inert diluent.

-

Critical Addition: Add 10% (v/v) 1-decanol. The highly polar TOACl-metal ion pair can precipitate out of non-polar kerosene, forming a "third phase." The long-chain alcohol prevents this by solvating the complex[5].

-

-

Pre-Acidification (Extractant Activation): Contact the organic phase with an equal volume of 2M HCl in a separatory funnel.

-

Causality: This converts neutral TOA into the active TOACl ( R3NH+Cl− ) prior to metal extraction, preventing sudden pH shifts and thermodynamic instability during the actual extraction phase[2].

-

-

Aqueous Feed Preparation: Prepare a solution of 0.01 M CoCl2 in 4M HCl.

-

Causality: 4M HCl provides the optimal chloride concentration to drive the equilibrium toward the [CoCl4]2− anionic complex[2].

-

-

Liquid-Liquid Equilibration: Combine the organic and aqueous phases at an Organic/Aqueous (O/A) ratio of 1:1. Agitate mechanically for 10 minutes.

-

Causality: Mechanical shaking ensures maximum interfacial surface area for mass transfer until thermodynamic equilibrium is reached[1].

-

-

Phase Separation: Allow the mixture to stand for 15 minutes for gravity settling.

-

Causality: A clean separation with no interfacial emulsion validates that the extractant has not degraded into surfactant-like fragments.

-

-

Analytical Validation (Mass Balance): Separate the phases. Analyze the aqueous raffinate via ICP-OES. Strip the loaded organic phase by contacting it with deionized water (which reverses the chloride equilibrium) and analyze the strip liquor.

-

Causality: If Massinitial=Massraffinate+Massstrip , the TOACl has remained 100% stable and active without degradation.

-

Figure 2: Self-validating solvent extraction workflow for assessing TOACl stability.

Conclusion

Trioctyl ammonium chloride is not only highly stable in acidic solutions, but it fundamentally relies on high-molarity non-oxidizing acids (like HCl) to function as an efficient ion-pair extractant. Its sterically hindered aliphatic structure protects the nitrogen core from hydrolytic degradation, making it an indispensable, highly durable reagent in hydrometallurgy, chemical synthesis, and pharmaceutical purification.

References

1.[1] Title: Trioctylamine hydrochloride mechanism of action in solvent extraction Source: benchchem.com URL:

2.[2] Title: Technical Support Center: Optimizing Trioctylamine Hydrochloride for Maximum Extraction Source: benchchem.com URL:

3.[4] Title: Trioctylamine Hydrochloride: A Technical Review of Its Core Applications Source: benchchem.com URL:

4.[6] Title: Cas 5137-55-3,Methyl trioctyl ammonium chloride Source: lookchem.com URL:

5.[5] Title: Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine Source: bme.hu URL:

6.[3] Title: N-Methyl-N, N, N-trioctylammonium chloride as novel and green corrosion inhibitor for mild steel in acid chloride medium Source: researchgate.net URL:

Sources

Trioctyl Ammonium Chloride: Physicochemical Profiling and Applications in Advanced Bioprocessing

Executive Summary

Trioctyl ammonium chloride—most prominently utilized in its quaternary form as Methyltrioctylammonium chloride (TOMAC, Aliquat 336)—is a highly versatile, lipophilic cationic surfactant and phase-transfer catalyst[1]. Characterized by its unique physical state as a room-temperature liquid, this compound plays a critical role in modern drug development, from the formulation of antimicrobial Deep Eutectic Solvents (DES) to the scavenging of heavy metal catalysts from Active Pharmaceutical Ingredient (API) streams. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, specifically its melting point and density, and outlines self-validating protocols for its application in pharmaceutical research.

Physicochemical Profiling: Causality of Physical States

Understanding the physical properties of Trioctyl ammonium chloride (CAS: 5137-55-3) is essential for predicting its behavior in biphasic extraction systems and solvent formulations[2].

Quantitative Data Summary

| Property | Value | Mechanistic Implication |

| Chemical Name | Methyltrioctylammonium chloride | Primary quaternary ammonium salt utilized[1]. |

| CAS Number | 5137-55-3 | Standard registry for commercial sourcing. |

| Molecular Weight | 404.16 g/mol | High mass dictates strong lipophilicity[2]. |

| Melting Point | -20 °C | Enables use as a liquid phase-transfer catalyst[3]. |

| Density (at 25 °C) | 0.884 g/mL | Ensures it forms the upper layer in aqueous extractions[4]. |

| Boiling Point | 240 °C | Provides a wide thermal operating window[3]. |

| Physical Appearance | Viscous pale orange liquid | Indicates high viscosity due to chain entanglement[2]. |

The Causality Behind the Melting Point and Density

Typically, ionic salts (like sodium chloride) possess extremely high melting points due to tightly packed, highly ordered crystal lattices driven by strong electrostatic forces. However, Trioctyl ammonium chloride exhibits a remarkably low melting point of -20 °C[3].

Causality: This extreme melting point depression is caused by the severe steric hindrance and conformational flexibility of the three long octyl (8-carbon) chains. These bulky, hydrophobic tails prevent the cation and the chloride anion from packing efficiently into a stable crystalline lattice. Consequently, the lattice energy falls below the ambient thermal energy, forcing the compound to exist as a viscous liquid at room temperature[2].

Furthermore, the density of 0.884 g/mL (lighter than water) is a direct result of the compound's mass being dominated by these low-density aliphatic hydrocarbon chains[4]. In drug development workflows, this specific density is highly advantageous; when used neat or in light organic solvents, it reliably partitions as the upper organic phase, simplifying the gravitational separation of aqueous waste.

Mechanisms of Action in Phase-Transfer and Extraction

In pharmaceutical synthesis, transition metals like Ruthenium (Ru) and Gallium (Ga) are frequently used as catalysts or radiopharmaceutical precursors. Removing these metals from the final API is a strict regulatory requirement. Trioctyl ammonium chloride acts as a highly efficient extraction agent for these metals[5][6].

The Ion-Pair Mechanism: At high aqueous chloride concentrations (e.g., 4.0 M HCl), metals like Ruthenium form stable anionic chlorocomplexes (e.g., [RuCl6]3− ). The lipophilic trioctyl ammonium cation undergoes an ion-exchange reaction at the biphasic interface, swapping its native chloride ion for the bulky metal anion. This forms a charge-neutral, highly hydrophobic supramolecular assembly that rapidly partitions into the organic phase[5][6].

Biphasic ion-pair extraction workflow using Trioctyl ammonium chloride.

Applications in Drug Development

Deep Eutectic Solvents (DES) for Antimicrobial Therapeutics

Trioctyl ammonium chloride is increasingly utilized as a hydrogen bond acceptor to formulate Deep Eutectic Solvents (DES). By conjugating it with hydrogen bond donors like glycerol or fructose, researchers create novel solvent systems that exhibit potent, broad-spectrum antimicrobial activity. For instance, a DES formulated from methyl-trioctylammonium chloride and glycerol demonstrated up to 68% bactericidal activity against E. coli K1 and significant inhibition of P. aeruginosa[7]. These DES systems are also highly effective in extracting complex APIs, such as Rutin, from raw plant biomass[7].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps to confirm the success of the procedure in real-time.

Protocol 1: Preparation of TOACl-Based DES for API Extraction

Objective: Synthesize a room-temperature liquid DES using Trioctyl ammonium chloride and glycerol for the extraction of phenolic APIs.

-

Molar Mixing: Weigh Trioctyl ammonium chloride and glycerol in a strict 1:1 molar ratio into a sealed glass vial.

-

Thermal Incubation: Heat the mixture to 80 °C under continuous magnetic stirring (500 rpm) for 2 hours until a homogeneous, transparent liquid is formed.

-

Self-Validation (Phase Stability): Allow the mixture to cool to 25 °C. Validation Check: If the mixture crystallizes or separates into two phases, the hydrogen bonding network has failed (likely due to moisture contamination). A successful DES will remain a stable, clear liquid well below the melting points of its individual constituents[7].

-

Application: Introduce 100 mg of raw plant biomass to 1 mL of the validated DES. Stir for 60 minutes at 50 °C, centrifuge at 10,000 rpm, and collect the supernatant for HPLC analysis of the extracted API.

Protocol 2: Solvent Extraction of Ruthenium from Aqueous API Streams

Objective: Scavenge residual Ruthenium catalysts from an aqueous API stream using Trioctyl ammonium chloride[5].

-

Aqueous Phase Adjustment: Adjust the aqueous API stream containing residual Ruthenium to a hydrochloric acid concentration of 4.0 M. Causality: This specific concentration is required to force Ruthenium into its extractable anionic form ( [RuCl6]3− )[5].

-

Organic Phase Preparation: Prepare a 0.1 M solution of Trioctyl ammonium chloride in toluene.

-

Biphasic Contact: Combine equal volumes (1:1 ratio) of the aqueous and organic phases in a separation funnel. Shake vigorously mechanically for 12 hours at 25 °C to ensure complete mass transfer[5].

-

Phase Separation & Self-Validation: Allow the phases to separate by gravity. The lighter organic phase (containing the TOACl-Ru complex) will sit on top (density ~0.88 g/mL)[4]. Validation Check: Analyze the bottom aqueous layer via UV-Vis spectrophotometry or ICP-MS. The extraction efficiency (Distribution ratio, D ) should exceed 99%[5]. If D is lower, verify the initial HCl concentration, as insufficient chloride ions will halt the ion-exchange mechanism.

-

Stripping: Back-extract the Ruthenium from the organic phase by contacting it with a 1.0 M aqueous thiourea solution, which outcompetes the TOACl for the metal, driving it back into a new, clean aqueous phase for disposal[5].

References

- CymitQuimica. "CAS 5137-55-3: Trioctylmethylammonium chloride". CymitQuimica.

- iChemical. "METHYL TRIOCTYL AMMONIUM CHLORIDE, CAS No. 5137-55-3". iChemical.

- Chemical-Suppliers. "Methyl trioctyl ammonium chloride | CAS 5137-55-3". Chemical-Suppliers.eu.

- PubChem. "Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218". National Institutes of Health (NIH).

- Chemical-Suppliers. "N-Methyl-N,N,N-trioctylammonium chloride | CAS 5137-55-3". Chemical-Suppliers.eu.

- J-Stage. "Highly Effective Extraction of Ruthenium from Hydrochloric Acid Solutions with a Protic Ionic Liquid Trioctylammonium Chloride". J-Stage.

- MDPI. "Antimicrobial Activity of Novel Deep Eutectic Solvents". MDPI.

- MDPI. "Reducing the Competition: A Dual-Purpose Ionic Liquid for the Extraction of Gallium from Iron Chloride Solutions". MDPI.

Sources

- 1. Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-N,N,N-trioctylammonium chloride | CAS 5137-55-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. METHYL TRIOCTYL AMMONIUM CHLORIDE, CAS No. 5137-55-3 - iChemical [ichemical.com]

- 4. Methyl trioctyl ammonium chloride | CAS 5137-55-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Highly Effective Extraction of Ruthenium from Hydrochloric Acid Solutions with a Protic Ionic Liquid Trioctylammonium Chloride [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Trioctylammonium Chloride and Its Synonyms in Scientific Research

A Senior Application Scientist's Perspective on Nomenclature, Application, and Protocol

For researchers, scientists, and drug development professionals, precision in chemical identification is paramount. This guide provides a comprehensive overview of trioctylammonium chloride, a versatile quaternary ammonium salt widely utilized in organic synthesis and analytical chemistry. We will delve into its various synonyms and trade names, clarifying the distinctions that are critical for experimental reproducibility and success. Beyond mere nomenclature, this guide offers insights into the mechanistic underpinnings of its applications and provides detailed, field-tested protocols.

Deconvoluting the Nomenclature: Trioctylammonium Chloride and Its Aliases

In scientific literature, trioctylammonium chloride is known by several names, which can often lead to confusion. Understanding the subtle but important differences between these synonyms is the first step toward rigorous and repeatable experimentation.

The foundational structure is a quaternary ammonium cation with three octyl chains and one methyl group, paired with a chloride anion. However, the common trade name Aliquat® 336 refers to a technical-grade mixture, not a pure compound.[1][2][3] This is a crucial distinction for any researcher, as the composition can influence reactivity and physical properties.[4]

| Name/Synonym | CAS Number | Chemical Formula | Key Distinctions and Considerations |

| Trioctylmethylammonium chloride | 5137-55-3 | C₂₅H₅₄ClN | This is the most precise chemical name for the pure compound with three C8 alkyl chains.[5][6] When a high degree of purity and a single molecular species are required for stoichiometric calculations or mechanistic studies, this is the preferred designation. |

| Methyltrioctylammonium chloride | 5137-55-3 | C₂₅H₅₄ClN | An interchangeable and equally precise synonym for Trioctylmethylammonium chloride.[5][7] |

| Tricaprylmethylammonium chloride | 5137-55-3 | C₂₅H₅₄ClN | "Capryl" is a common name for the C8 alkyl chain, making this another valid synonym for the pure C8 compound.[8] |

| Aliquat® 336 | 63393-96-4 | CH₃N(C₈-C₁₀ n-Alkyl)₃Cl | A widely used trade name for a mixture of trialkylmethylammonium chlorides, with the C8 (octyl) chain being predominant, but also containing C10 (decyl) chains.[1][2][9] Its average molecular weight is consequently higher than pure trioctylmethylammonium chloride.[3] This is often the catalyst of choice for general phase-transfer catalysis due to its cost-effectiveness and high activity. |

| Adogen® 464 | 63393-96-4 | CH₃N(C₈-C₁₀ n-Alkyl)₃Cl | Another trade name for a mixture similar in composition to Aliquat® 336.[10] |

| TOMAC | 5137-55-3 | C₂₅H₅₄ClN | An abbreviation for Trioctylmethylammonium chloride.[5] |

Expert Insight: The choice between pure trioctylmethylammonium chloride and a technical-grade mixture like Aliquat® 336 is application-dependent. For routine synthetic procedures where catalytic activity is the primary concern and slight variations in the alkyl chain length are tolerable, Aliquat® 336 is a robust and economical choice. However, for studies requiring precise molar calculations, such as in the development of ion-selective electrodes or detailed kinetic analyses, the use of the pure compound is highly recommended to ensure the validity of the experimental data.

Core Applications and Mechanistic Principles

Trioctylammonium chloride and its analogues are workhorses in two major areas: phase-transfer catalysis and solvent extraction. Their efficacy stems from their amphiphilic nature, possessing a hydrophilic, charged head and long, hydrophobic alkyl tails.[6]

Phase-Transfer Catalysis (PTC)

In many organic reactions, the reactants are immiscible, residing in separate aqueous and organic phases.[6] A phase-transfer catalyst acts as a shuttle, transporting a reactant from one phase to another where the reaction can proceed.[11] Trioctylmethylammonium chloride excels in this role, particularly for reactions involving an anionic nucleophile.[6]

Mechanism of Action:

-

Anion Exchange: In the aqueous phase, the quaternary ammonium cation (Q⁺) of the catalyst exchanges its chloride anion for the anionic reactant (Y⁻).

-

Phase Transfer: The newly formed ion pair (Q⁺Y⁻), with its lipophilic alkyl chains, is soluble in the organic phase and migrates across the phase boundary.

-

Reaction: In the organic phase, the unencumbered anion (Y⁻) reacts with the organic substrate (RX) to form the product (RY). The catalyst's cation (Q⁺) is now paired with the leaving group (X⁻).

-

Catalyst Regeneration: The Q⁺X⁻ ion pair returns to the aqueous phase, ready to transport another reactant anion, thus completing the catalytic cycle.

Caption: Mechanism of Phase-Transfer Catalysis.

Causality in Experimental Design: The efficiency of a PTC system is governed by the lipophilicity of the catalyst. The long octyl chains of trioctylmethylammonium chloride ensure its high solubility in a wide range of organic solvents, which is critical for the "Phase Transfer" steps. The choice of solvent can also influence the reaction rate by affecting the solvation and reactivity of the ion pair in the organic phase.

Solvent Extraction of Metals

Aliquat® 336 is extensively used in hydrometallurgy for the selective extraction of metal ions from aqueous solutions.[1][12] It functions as a liquid anion exchanger.[1] The metal of interest is typically converted into an anionic complex in the aqueous phase, often by the addition of a complexing agent like chloride or thiocyanate ions.[12]

Extraction and Stripping Workflow:

-

Extraction: The organic phase, containing Aliquat® 336 dissolved in a non-polar solvent like kerosene, is mixed with the aqueous phase containing the anionic metal complex (e.g., [MClₙ]ᵐ⁻). The quaternary ammonium cation exchanges its chloride ion for the metal complex, drawing it into the organic phase.[10]

-

Phase Separation: The two phases are allowed to separate. The organic phase is now "loaded" with the metal complex.

-

Stripping: The loaded organic phase is then mixed with a stripping solution. This aqueous solution is designed to reverse the extraction process, transferring the metal ion back into the aqueous phase, often in a more concentrated form. This can be achieved by a significant change in pH or by using a high concentration of a competing anion.[13]

-

Regeneration: The regenerated organic phase can be recycled for further extraction cycles.

Caption: General Workflow for Solvent Extraction of Metals.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. It is essential to conduct a thorough literature review and optimize conditions for specific substrates and desired outcomes.

Protocol: Phase-Transfer Catalyzed Alkylation

This protocol describes a general procedure for the C-alkylation of an active methylene compound using an alkyl halide under phase-transfer conditions.

Materials:

-

Active methylene compound (e.g., diethyl malonate)

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (anhydrous, powdered)

-

Trioctylmethylammonium chloride (or Aliquat® 336)

-

Toluene (anhydrous)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the active methylene compound (1.0 eq), potassium carbonate (2.0 eq), and trioctylmethylammonium chloride (0.05 eq).

-

Add toluene to achieve a suitable concentration (e.g., 0.5 M with respect to the active methylene compound).

-

Addition of Alkylating Agent: Begin vigorous stirring and add the alkyl halide (1.1 eq) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 80 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with toluene (2 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Causality: The use of powdered potassium carbonate increases the surface area for the reaction with the phase-transfer catalyst. Vigorous stirring is crucial to maximize the interfacial area between the aqueous (or solid) and organic phases, thereby increasing the rate of phase transfer. The amount of catalyst can be optimized; lower loadings may lead to slower reactions, while excessively high loadings are not cost-effective and can complicate purification.

Protocol: Solvent Extraction of a Metal Ion

This protocol outlines a general procedure for the extraction of a metal ion, such as Co(II), from an acidic chloride solution.[12]

Materials:

-

Aqueous solution of the metal salt (e.g., CoCl₂) in HCl

-

Aliquat® 336

-

Kerosene (or another suitable organic diluent)

-

Stripping agent (e.g., a dilute solution of a non-complexing acid or a high concentration of a competing salt)

-

Separatory funnels, mechanical shaker, pH meter

Procedure:

-

Preparation of Organic Phase: Prepare a solution of Aliquat® 336 in kerosene at the desired concentration (e.g., 0.1 M).

-

Extraction: In a separatory funnel, combine equal volumes of the aqueous metal solution and the organic phase.

-

Shake the mixture vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.

-

Phase Separation: Allow the phases to separate completely.

-

Analysis: Carefully separate the two phases. Analyze the metal concentration in the aqueous phase (raffinate) before and after extraction using a suitable analytical technique (e.g., atomic absorption spectroscopy or inductively coupled plasma mass spectrometry) to determine the extraction efficiency.

-

Stripping: Take the loaded organic phase and mix it with the stripping agent in a clean separatory funnel.

-

Repeat the shaking and phase separation steps.

-

Analysis: Analyze the metal concentration in the stripping solution to determine the stripping efficiency.

Self-Validation and Causality: The pH of the initial aqueous solution is a critical parameter, as it affects the speciation of the metal ion and its ability to form an extractable anionic complex.[12] The concentration of the extractant in the organic phase directly influences the extraction capacity. The choice of stripping agent is crucial for efficient recovery of the metal and regeneration of the extractant.

Physicochemical and Safety Considerations

A thorough understanding of the physical properties and safety hazards is essential for the effective and safe use of trioctylammonium chloride and its analogues.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow viscous liquid | [1][5] |

| Molecular Weight (Trioctylmethylammonium chloride) | 404.16 g/mol | [9] |

| Molecular Weight (Aliquat® 336) | ~442 g/mol | [13] |

| Density | ~0.884 g/cm³ at 25 °C | [1] |

| Melting Point | -20 °C | [1] |

| Boiling Point | 225 °C | [1] |

| Solubility in Water | Low (10 g/L at 20 °C) | [5] |

| Solubility in Organic Solvents | Soluble in many non-polar and polar organic solvents | [13] |

Safety and Handling:

-

Hazards: Trioctylmethylammonium chloride is toxic if swallowed, causes severe skin burns and eye damage, and may damage fertility or the unborn child.[14][15] It is also very toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14] Work in a well-ventilated area or a chemical fume hood.[16]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe mist or vapor.[15] Wash thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[16] The compound is hygroscopic.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.

This guide provides a foundational understanding of trioctylammonium chloride and its synonyms, equipping researchers with the knowledge to make informed decisions in their experimental design. By appreciating the nuances of nomenclature, the mechanisms of action, and the practicalities of experimental protocols, scientists can harness the full potential of this versatile chemical tool.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 2). The Multifaceted Applications of Trioctylmethylammonium Chloride. [Link]

-

Taylor & Francis Online. (n.d.). Aliquat 336 – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Aliquat 336. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Phase Transfer Catalysis: A Guide to Trioctylmethylammonium Chloride. Retrieved from [Link]

-

PubMed. (2010, January 15). Extraction and separation of Co(II) and Ni(II) from acidic sulfate solutions using Aliquat 336. Retrieved from [Link]

-

MDPI. (2024, May 11). Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO 4 − Anions. Retrieved from [Link]

-

Taylor & Francis Online. (2015, January 15). Physicochemical Properties of an Hydrophobic Ionic Liquid (Aliquat 336) in a Polar Protic Solvent (Formamide) at Different Temperatures. Retrieved from [Link]

-

Chemsrc. (2025, August 22). trioctylmethylammonium chloride | CAS#:5137-55-3. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chemical transformations of quaternary ammonium salts via C–N bond cleavage. Retrieved from [Link]

-

ACS Publications. (2006, August 1). Colorful Chemical Demonstrations on the Extraction of Anionic Species from Water into Ether Mediated by Tricaprylylmethylammonium Chloride (Aliquat 336), a Liquid–Liquid Phase-Transfer Agent. Retrieved from [Link]

-

IMPAG. (2013, February). Aliquat 336. Retrieved from [Link]

-

MDPI. (2024, April 24). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved from [Link]

-

ResearchGate. (2020, November 6). Separation of precious metals by split-anion extraction using water-saturated ionic liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). Physico-Chemical Properties of an Hydrophobic Ionic Liquid (Aliquat 336) in a Polar Protic Solvent (Formamide) at Different Temperatures | Request PDF. Retrieved from [Link]

-

PubMed. (2024, April 24). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved from [Link]

-

Ottokemi. (n.d.). Aliquat 336, COA, Certificate of Analysis, 63393-96-4 / 5137-55-3, A 1620. Retrieved from [Link]

-

Research Publish Journals. (n.d.). Process Intensification Using Phase Transfer Catalysts. Retrieved from [Link]

-

MDPI. (2026, March 8). Extraction of Cobalt, Nickel, Magnesium, Manganese, Zinc, and Calcium from Chloride Solutions Using Trioctyl(alkyl)phosphonium Chloride Ionic Liquids. Retrieved from [Link]

-

ACS Publications. (2019, August 27). Model for Metal Extraction from Chloride Media with Basic Extractants: A Coordination Chemistry Approach. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Quaternary ammonium salts – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of using methyltrioctylammonium chloride as a phase-transfer.... Retrieved from [Link]

-

ACS Publications. (2023, February 7). Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications. Retrieved from [Link]

-

Phase-Transfer Catalysis Communications. (n.d.). Distribution of Quaternary Ammonium Salts in Two-Phase Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Trioctylammonium-based Ionic Liquids for Metal Ions Extraction: Synthesis, Characterization and Application | Request PDF. Retrieved from [Link]

-

ResearchGate. (2023, April 9). Liquid-Solid and Liquid-Liquid extraction of a mixture of metals using the ionic liquid tri-octylmethyl ammonium chloride (Aliquat 336). Retrieved from [Link]

-

PTC Organics, Inc. (n.d.). What is Aliquat® 336 and Adogen® 464 HF? Let's Clear Up the Confusion What is QCl NOT?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents. Retrieved from [Link]

-

PTC Organics, Inc. (n.d.). Methyl Trioctyl Ammonium Chloride – NOT Aliquat 336. Retrieved from [Link]

-

Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid. Retrieved from [Link]

-

De Gruyter. (n.d.). Efficiency of selected phase transfer catalysts for the synthesis of 1,2-epoxy-5,9- -cyclododecadiene. Retrieved from [Link]

-

Publications of the IAS Fellows. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering. Retrieved from [Link]

-

Scirp.org. (n.d.). Solid-Contact Ion-Selective Electrodes Based on Graphite Paste for Potentiometric Nitrate and Ammonium Determinations. Retrieved from [Link]

-

ResearchGate. (2024, June 20). (PDF) Experimental study of synthesis of N-2-Hydroxypropyltrimethylammonium chloride chitosan and carboxymethyl chitosan nanoparticles by ultrasonic microreactor. Retrieved from [Link]

- Google Patents. (n.d.). US7384523B2 - Chloride ion selective membrane and sensor.

-

MDPI. (2022, February 8). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. Retrieved from [Link]

Sources

- 1. Aliquat 336 - Wikipedia [en.wikipedia.org]

- 2. Aliquat 336, COA, Certificate of Analysis, 63393-96-4 / 5137-55-3, A 1620 [ottokemi.com]

- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 4. phasetransfer.com [phasetransfer.com]

- 5. Aliquat 336(5137-55-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Extraction and separation of Co(II) and Ni(II) from acidic sulfate solutions using Aliquat 336 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. impag.com [impag.com]

- 14. echemi.com [echemi.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. trioctylmethylammonium chloride | CAS#:5137-55-3 | Chemsrc [chemsrc.com]

Methodological & Application

Application Note: Trioctyl Ammonium Chloride (Aliquat 336) Phase Transfer Catalysis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Chemical Identity

In biphasic organic synthesis, the physical separation of water-soluble reagents and organic-soluble substrates creates a severe mass-transfer limitation. Phase Transfer Catalysis (PTC) resolves this by utilizing a lipophilic agent to shuttle ions across the liquid-liquid interface[1].

While commonly referred to in industrial literature as "trioctyl ammonium chloride," the active catalyst is technically methyltrioctylammonium chloride (MTOAC) , widely commercialized under the trade name Aliquat 336 [2],[3]. Featuring three lipophilic octyl ( C8 ) chains and one methyl group, this quaternary ammonium salt ( C25H54ClN ) exhibits exceptional solubility in non-polar organic solvents while retaining the ability to pair with aqueous anions[4]. This application note details the mechanistic causality of MTOAC-driven PTC and provides a self-validating protocol for nucleophilic substitution.

Mechanistic Principles: The Starks' Extraction Model

The efficacy of trioctyl ammonium chloride relies on the Starks' Extraction Mechanism [1]. The causality of the reaction can be broken down into four distinct thermodynamic and kinetic steps:

-

Interfacial Ion Exchange: The quaternary ammonium cation ( Q+ ) resides near the aqueous-organic interface and exchanges its native chloride anion ( Cl− ) for the target nucleophile ( X− ) from the aqueous phase.

-

Phase Transfer: The newly formed, highly lipophilic ion pair ( Q+X− ) diffuses into the bulk organic phase. The three C8 chains of MTOAC are critical here; they provide the necessary hydrophobic shielding to solubilize the polar anion in a non-polar environment[3].

-

Nucleophilic Attack: Unsolvated by water, the anion ( X− ) exists in a "naked," highly reactive state. It attacks the organic substrate ( R−Y ), forming the product ( R−X ) and a spent catalyst pair ( Q+Y− ).

-

Catalyst Regeneration: The spent catalyst ( Q+Y− ) returns to the phase boundary to release the leaving group ( Y− ) into the aqueous phase and pick up a fresh nucleophile[1].

Starks' phase-transfer catalysis mechanism for quaternary ammonium salts.

Quantitative Data: Catalyst Efficacy Comparison

To justify the selection of Aliquat 336 over other catalysts, consider the benchmark esterification of sodium benzoate with butyl bromide in a toluene/water biphasic system. The data below demonstrates how lipophilicity dictates conversion efficiency[5].

Reaction Conditions: 1:1 molar ratio of sodium benzoate to butyl bromide, 60°C, 500 rpm agitation, 90 minutes.[5]

| Catalyst | Chemical Class | Conversion Rate (%) | Phase Separation Profile |

| TPPB | Phosphonium Salt | 96% | Rapid, clean interface |

| Aliquat 336 (MTOAC) | Quaternary Ammonium | 92% | Moderate, slight emulsion risk if overdosed |

| TBAB | Quaternary Ammonium | 91% | Rapid, clean interface |

| Control (No Catalyst) | N/A | < 5% | N/A |

Insight: While TPPB offers slightly higher conversion, Aliquat 336 is often preferred in drug development due to its lower cost, liquid state at room temperature, and favorable toxicity profile compared to heavy phosphonium salts[3].

Self-Validating Protocol: Nucleophilic Substitution via PTC

This protocol details the synthesis of an ester (e.g., butyl benzoate) using Aliquat 336. The methodology is designed as a self-validating system, where physical observations directly correlate with mechanistic success.

Biphasic reaction workflow for Aliquat 336 catalyzed nucleophilic substitution.

Step-by-Step Methodology

Step 1: Phase Preparation

-

Action: Dissolve 1.0 equivalent of the nucleophilic salt (e.g., sodium benzoate) in deionized water. In a separate vessel, dissolve 1.0 equivalent of the electrophile (e.g., butyl bromide) in a non-polar solvent like toluene.

-

Causality: Establishing two strictly immiscible phases ensures that the organic substrate is protected from aqueous side-reactions (like hydrolysis) until the catalyst actively ferries the nucleophile across the boundary.

Step 2: Catalyst Addition

-

Action: Add 0.01 to 0.05 equivalents (1-5 mol%) of Aliquat 336 to the organic phase.

-

Causality: Aliquat 336 acts catalytically. Exceeding 5 mol% can cause the quaternary ammonium salt to act as a traditional surfactant, lowering surface tension to the point of creating an intractable emulsion, which ruins phase separation[3].

Step 3: Biphasic Reaction (Critical Mass Transfer Step)

-

Action: Combine the phases and heat to 60°C. Agitate the mixture strictly at 500 rpm using a mechanical stirrer[5].

-

Causality: The Starks mechanism is fundamentally limited by interfacial surface area. Agitation at 500 rpm shears the aqueous phase into micro-droplets, exponentially increasing the surface area for the Q+ ion to exchange Cl− for the benzoate anion.

-

Validation Checkpoint: The mixture should appear as a cloudy, uniform dispersion during stirring. If distinct macroscopic layers are visible during agitation, the stirring rate is insufficient, and the reaction will stall.

Step 4: Phase Separation

-

Action: Cease agitation after 90 minutes. Allow the mixture to settle for 10 minutes at room temperature.

-

Causality: Without shear force, the thermodynamic immiscibility of water and toluene forces the micro-droplets to coalesce.

-

Validation Checkpoint: Two distinct, transparent layers must form. A persistent milky interface (emulsion) indicates catalyst overloading or insufficient solvent volume.

Step 5: Product Isolation

-

Action: Decant the upper organic layer. Wash sequentially with dilute HCl (to remove residual benzoate), water, and brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Causality: The lipophilic Aliquat 336 remains in the organic phase. Washing with aqueous solutions does not remove it; therefore, final purification of the product typically requires vacuum distillation or silica gel chromatography to separate the volatile product from the heavy catalyst ( MW=404.16 g/mol )[4].

References[1] Phase-transfer catalyst - Wikipedia. Source: wikipedia.org. URL: https://en.wikipedia.org/wiki/Phase-transfer_catalyst[2] Methyl Trioctyl Ammonium Chloride – NOT Aliquat 336 - PTC Organics, Inc. Source: phasetransfercatalysis.com. URL: https://www.phasetransfercatalysis.com/methyl-trioctyl-ammonium-chloride-not-aliquat-336/[4] Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218 - PubChem. Source: nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/21218[5] Process Intensification Using Phase Transfer Catalysts - Research Publish Journals. Source: researchpublish.com. URL: https://www.researchpublish.com/[3] Aliquat 336 - Wikipedia. Source: wikipedia.org. URL: https://en.wikipedia.org/wiki/Aliquat_336

Sources

- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 3. Aliquat 336 - Wikipedia [en.wikipedia.org]

- 4. Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchpublish.com [researchpublish.com]

Application Notes and Protocols for the Preparation of Ionic Liquids from Aliquat 336

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides detailed methodologies for the synthesis of task-specific ionic liquids (ILs) utilizing Aliquat 336 as a versatile and commercially available cationic precursor. The protocols detailed herein focus on the principle of anion metathesis (exchange) to create a diverse range of ionic liquids with tailored properties, particularly relevant for applications in pharmaceutical sciences and drug development. This document offers not only step-by-step experimental procedures but also elucidates the underlying chemical principles, safety considerations, and characterization techniques to ensure the synthesis of high-purity ionic liquids.

Introduction: Aliquat 336 as a Precursor for Designer Ionic Liquids

Ionic liquids, defined as salts with a melting point below 100°C, have emerged as a significant class of "designer solvents" and functional materials due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and excellent solvation capabilities.[1] In the pharmaceutical and biomedical fields, ILs are being explored to enhance drug solubility, improve the stability of active pharmaceutical ingredients (APIs), and develop novel drug delivery systems.

Aliquat 336 (also known as tricaprylmethylammonium chloride or Starks' catalyst) is a quaternary ammonium salt that is itself an ionic liquid.[2] It is a mixture of C8 (octyl) and C10 (decyl) chains, with C8 being predominant.[2] Its affordability, commercial availability, and the reactivity of its chloride anion make it an ideal starting material for the synthesis of a wide array of other ionic liquids through a straightforward anion exchange reaction.[3][4] This process allows for the introduction of various functional anions, thereby tuning the properties of the resulting IL for specific applications.

The core of the synthetic strategy discussed in this guide is the metathesis reaction, where the chloride anion of Aliquat 336 is exchanged for a new anion (Y-), typically from a sodium or potassium salt (NaY or KY). The reaction is driven by the precipitation of the inorganic salt byproduct (e.g., NaCl or KCl) in a suitable solvent.[5]

Safety Precautions and Handling of Aliquat 336

Aliquat 336 is a hazardous substance and requires careful handling to ensure laboratory safety.

Potential Hazards:

-

Toxicity: Toxic if swallowed.[6]

-

Corrosivity: Causes severe skin burns and eye damage.[6]

-

Irritation: Causes skin and eye irritation.[6]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it as hazardous waste.[7]

General Principles of Anion Exchange with Aliquat 336

The synthesis of new ionic liquids from Aliquat 336 is primarily achieved through an anion exchange (metathesis) reaction. The general principle is illustrated in the diagram below.

Caption: General workflow for the synthesis of ionic liquids from Aliquat 336 via anion exchange.

Causality behind Experimental Choices:

-

Solvent Selection: The choice of solvent is critical for the success of the reaction. Ethanol is commonly used because it can dissolve both the Aliquat 336 and the anion source salt to some extent, facilitating the reaction.[8] However, it has low solubility for the inorganic byproduct (NaCl or KCl), which causes it to precipitate out of the solution, driving the reaction to completion according to Le Chatelier's principle. For certain hydrophobic anions, a two-phase system (e.g., dichloromethane/water) may be employed where the newly formed ionic liquid preferentially partitions into the organic phase.[2]

-

Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating (e.g., 60 °C). Heating can increase the solubility of the reactants and the reaction rate. However, excessively high temperatures should be avoided to prevent potential decomposition of the reactants or products.

-

Stirring: Vigorous stirring is essential to ensure efficient mixing of the reactants and to facilitate the anion exchange process, especially in heterogeneous or biphasic systems.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of different classes of ionic liquids from Aliquat 336.

Protocol 1: Synthesis of a Sulfonate-Based Ionic Liquid - [Aliquat][Docusate]

This protocol describes the synthesis of tricaprylmethylammonium docusate, an ionic liquid with a pharmaceutically relevant anion.

Materials:

-

Aliquat 336

-

Sodium docusate (sodium dioctyl sulfosuccinate)

-

Ethanol (absolute)

-

Acetone

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel or syringe filter)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve Aliquat 336 (1 equivalent) in ethanol (approximately 5-10 mL per gram of Aliquat 336). In a separate beaker, dissolve an equimolar amount of sodium docusate (1 equivalent) in ethanol. Gentle heating (e.g., to 60 °C) may be required to fully dissolve the reactants.[9]

-

Reaction: Combine the two ethanolic solutions in the round-bottom flask. A white precipitate of sodium chloride (NaCl) should form almost immediately.

-

Stirring: Stir the reaction mixture vigorously at room temperature for 24-48 hours to ensure the reaction goes to completion.[9]

-

Removal of Byproduct: Separate the precipitated NaCl by filtration.

-

Solvent Evaporation: Remove the ethanol from the filtrate using a rotary evaporator.

-

Purification:

-

Wash the resulting viscous liquid with deionized water to remove any remaining water-soluble impurities. Note that emulsions may form; if so, centrifugation can aid in phase separation.

-

Dissolve the product in a minimal amount of a suitable organic solvent like acetone and filter again to remove any fine precipitates.

-

Remove the final solvent under high vacuum using a rotary evaporator until a constant weight is achieved.

-

Protocol 2: Synthesis of a Carboxylate-Based Ionic Liquid

This protocol provides a general method for preparing Aliquat 336-based ionic liquids with carboxylate anions, which have applications in drug solubilization.

Materials:

-

Aliquat 336

-

Sodium or potassium salt of the desired carboxylic acid (e.g., sodium acetate, potassium benzoate)

-

Ethanol (absolute) or a suitable solvent mixture

-

Deionized water

Procedure:

-

Reactant Preparation: Dissolve Aliquat 336 (1 equivalent) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve a slight excess (1.1 equivalents) of the sodium or potassium carboxylate salt in the same solvent or a solvent in which it is soluble.

-

Reaction: Add the carboxylate salt solution to the Aliquat 336 solution while stirring vigorously.

-

Reaction Time and Temperature: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 50-70 °C) for 12-24 hours. The progress of the reaction can be monitored by observing the precipitation of NaCl or KCl.

-

Work-up and Purification:

-

Filter off the precipitated inorganic salt.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

Wash the resulting product with deionized water to remove unreacted carboxylate salt and other water-soluble impurities. For more hydrophobic ionic liquids, this can be done in a separatory funnel.

-

Dry the final product under high vacuum.

-

Protocol 3: Synthesis of an Amino Acid-Based Ionic Liquid (AAIL)

This protocol outlines a two-step procedure for preparing Aliquat 336-based AAILs, which are of interest for their biocompatibility and potential in drug delivery.

Step 1: Preparation of Aliquat 336 Hydroxide ([Aliquat][OH])

-

Ion Exchange: Prepare a solution of Aliquat 336 in a suitable solvent like ethanol. Pass this solution through a column packed with a strong anion exchange resin in its hydroxide form (e.g., Amberlite IRA-400).[10]

-

Elution and Verification: Elute the column with the same solvent. Collect the eluent and test for the absence of chloride ions (e.g., using a silver nitrate test). The resulting solution is [Aliquat][OH].

Step 2: Neutralization with an Amino Acid

-

Reaction: To the ethanolic solution of [Aliquat][OH] (1 equivalent), add an equimolar amount of the desired amino acid (1 equivalent).[10]

-

Stirring: Stir the mixture at room temperature for 24 hours.[10]

-

Solvent Removal and Drying: Remove the ethanol and water (formed during the neutralization reaction) using a rotary evaporator. Further dry the resulting AAIL under high vacuum to obtain the pure product.[10]

Quantitative Data and Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis of various Aliquat 336-based ionic liquids.

| Target Anion | Anion Source | Molar Ratio (Aliquat:Anion Source) | Solvent | Reaction Time (h) | Temperature (°C) | Reported Yield | Reference |

| Docusate | Sodium Docusate | 1:1 | Ethanol | 48 | Room Temp. | High | [9] |

| Nitrate | Sodium Nitrate | 1:1.1 | Acetone/Water | 1 | Room Temp. | ~80% | [11] |

| Thiocyanate | Potassium Thiocyanate | 1:1.1 | Acetone | 0.25 | Room Temp. | 73% | [11] |

| Borohydride | Sodium Borohydride | 1:1.06 | Ethanol/Water | Not specified | Room Temp. | 61% | [11] |

| Acetate | Sodium Acetate | 1:1.1 | Ethanol | 24 | 70 | High | General Method |

Note: Yields are often unoptimized and can be improved with careful control of reaction conditions and purification steps.

Characterization and Quality Control

Confirmation of the successful synthesis and assessment of the purity of the ionic liquid are crucial.

Caption: Workflow for the synthesis, purification, and characterization of Aliquat 336-based ionic liquids.

-

NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for confirming the structure of the synthesized ionic liquid.

-

¹H NMR: Look for the disappearance of signals corresponding to the starting anion and the appearance of new signals characteristic of the new anion. The signals for the Aliquat 336 cation (the long alkyl chains and the N-methyl group) should remain largely unchanged, although slight shifts in the protons close to the nitrogen atom may be observed due to the change in the anionic environment.[1][12]

-

¹³C NMR: Similar to ¹H NMR, look for the appearance of new carbon signals corresponding to the new anion. For amino acid ILs, new signals for the carboxylate carbon (~178 ppm) and other carbons in the amino acid backbone will be present.[13]

-

-

FTIR Spectroscopy: FTIR can provide evidence of the anion exchange by identifying characteristic vibrational bands of the new anion.[9][14]

-

For sulfonate-based ILs, look for strong S=O stretching bands.

-

For carboxylate-based ILs, a strong characteristic peak for the carboxylate group (COO⁻) will appear.

-

For amino acid ILs, characteristic peaks for the N-H bend (which may overlap with the carbonyl bond) and the amine group will be present.[15]

-

-

Ion Chromatography (IC): IC is an excellent technique for quantifying residual halide (chloride) impurities from the starting Aliquat 336.[15][16] This is crucial for applications where halide contamination can be detrimental.

Conclusion

Aliquat 336 serves as a highly effective and economical precursor for the synthesis of a diverse range of ionic liquids through straightforward anion metathesis reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to prepare and characterize high-purity, task-specific ionic liquids. By carefully selecting the anion and controlling the reaction and purification conditions, it is possible to design and synthesize novel ionic liquids with properties tailored for advanced applications in the pharmaceutical sciences.

References

-

Anion exchange in ionic liquid mixtures. RSC Publishing. [Link]

-

Aliquat 336® - A versatile and affordable cation source for an entirely new family of hydrophobic ionic liquids. ResearchGate. [Link]

-

Electronic Supplementary Information ALIQUAT 336 - – A VERSATILE AND AFFORDABLE CATION SOURCE FOR AN ENTIRELY NEW FAMILY OF HYDROFOBIC IONIC LIQUIDS. Royal Society of Chemistry. [Link]

-

Synthesis and characterisations of Aliquat 336® and cetylpyridinium ionic liquids incorporated with sulfonate-based anions. R Discovery. [Link]

-

ALIQUAT 336 EXTRA PURE MSDS CAS No. Loba Chemie. [Link]

-

(PDF) Anion exchange in ionic liquid mixtures. ResearchGate. [Link]

-

Separation of precious metals by split-anion extraction using water-saturated ionic liquids. Nature. [Link]

-

Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate. Sci-Hub. [Link]

-

FTIR spectra of pure Aliquat 336 (a), 50% Aliquat 336 diluted with IDA... | Download Scientific Diagram. ResearchGate. [Link]

-

(PDF) A Green Procedure for the Synthesis of Cinnamate Esters Using Aliquat®336. ResearchGate. [Link]

-

Insights Into the Extraction of Am(III) by Aliquat-336 Based Ionic Liquids. ResearchGate. [Link]

-

Aliquat 336®—a versatile and affordable cation source for an entirely new family of hydrophobic ionic liquids. ResearchGate. [Link]

-

Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography | Request PDF. ResearchGate. [Link]

-

15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids. PMC. [Link]

-

Role of Ionic Liquids and Solvent used in Green Synthesis. Research Square. [Link]

-

Molecular Interactions in Ionic Liquids: The NMR Contribution towards Tailored Solvents. IntechOpen. [Link]

-

Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. Thieme. [Link]

-

Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4− Anions. PMC. [Link]

-

Aliquat 336®—a versatile and affordable cation source for an entirely new family of hydrophobic ionic liquids. Green Chemistry (RSC Publishing). [Link]

-

Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate. ResearchGate. [Link]

-

Synthesis and evaluation of amino acid ionic liquid for enhanced oil recovery: experimental and modeling simulation studies. PMC. [Link]

-

Aliquat 336. Wikipedia. [Link]

-

Synthesis and Thermal Properties of Amino Acids Ionic Liquids (AAILS). Science Alert. [Link]

-

Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO 4 − Anions. MDPI. [Link]

- WO2014139679A2 - Metathesis catalysts and reactions using the catalysts.

-

Aqueous olefin metathesis: recent developments and applications. Beilstein Journals. [Link]

-

Olefin Metathesis: Catalysts and Catalysis. Chemistry. [Link]

-

Extraction Behavior of Hydrogen Ion by an Ionic Liquid Mixture of Aliquat 336 and Cyanex 272 in Chloride Solution. ResearchGate. [Link]

-

Co-extraction during reactive extraction of phenylalanine using Aliquat 336: interfacial mass transfer. PubMed. [Link]

-

Aliquat 336@SiO2 ionogels: Synthesis of, and insight into, iron(III) extraction mechanisms. Elsevier. [Link]

Sources

- 1. 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aliquat 336 - Wikipedia [en.wikipedia.org]

- 3. Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.tamu.edu [chem.tamu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate | MDPI [mdpi.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Synthesis and evaluation of amino acid ionic liquid for enhanced oil recovery: experimental and modeling simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ionic Liquids as Solvents in Separation Processes [austinpublishinggroup.com]

- 12. Anion exchange in ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Molecular Interactions in Ionic Liquids: The NMR Contribution towards Tailored Solvents | IntechOpen [intechopen.com]

- 14. Separation of precious metals by split-anion extraction using water-saturated ionic liquids - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02356F [pubs.rsc.org]

- 15. scialert.net [scialert.net]

- 16. researchgate.net [researchgate.net]

Solvent extraction of rare earth elements with Aliquat 336

Application Note: High-Efficiency Solvent Extraction and Separation of Rare Earth Elements Using Aliquat 336

Introduction

The separation of Rare Earth Elements (REEs) is a critical bottleneck in the supply chain for modern electronics, permanent magnets, and green technologies. Because adjacent lanthanides possess nearly identical chemical properties and ionic radii, their isolation requires highly selective hydrometallurgical techniques. Solvent extraction (SX) remains the industry standard.

Aliquat 336 (tricaprylmethylammonium chloride), a lipophilic quaternary ammonium salt, has emerged as a highly versatile extractant [1]. When converted to its nitrate or thiocyanate form, it acts as a room-temperature ionic liquid (IL) capable of separating Light Rare Earth Elements (LREEs) from Heavy Rare Earth Elements (HREEs) through distinct, highly controllable mechanistic pathways. This application note details the causality, protocols, and validation systems for utilizing Aliquat 336 in REE separation.

Mechanistic Principles & Causality

The extraction of REEs by Aliquat 336 is governed by anion exchange and the formation of neutral extractant complexes. The choice of the anionic medium dictates the selectivity:

-

Nitrate Medium ([A336][NO₃]): Exhibits a strong preference for LREEs (e.g., La, Ce, Pr, Nd) over HREEs. This selectivity is driven by the co-action of electrostatic and steric effects [1]. The larger ionic radii of LREEs result in a lower charge density, which paradoxically allows for more stable, less sterically hindered coordination with nitrate ligands in the crowded organic phase[2].

-

Thiocyanate Medium ([A336][SCN]): Reverses the extraction trend, preferentially extracting HREEs due to the stronger complexation of the pseudohalide thiocyanate with the harder, smaller HREE cations [1].

To optimize extraction while mitigating the environmental burden of high-nitrate aqueous wastes, split-anion extraction is employed. In this system, the aqueous feed contains high concentrations of chloride salts, while the organic phase consists of the nitrate IL ([A336][NO₃]). The REE ions partition into the organic phase because they possess a higher thermodynamic affinity for nitrate ligands than for chloride ligands [3].

Mechanistic pathway of REE extraction via Aliquat 336 nitrate.

Synergistic Separation with Aquo-Complexing Agents

To amplify the separation factors (SF) between adjacent REEs, a water-soluble chelator such as Ethylenediaminetetraacetic acid (EDTA) can be introduced to the aqueous feed. Because EDTA forms more thermodynamically stable complexes with HREEs (due to their higher charge density and smaller radii), it selectively "masks" HREEs in the aqueous raffinate. Simultaneously, [A336][NO₃] selectively extracts the unmasked LREEs into the organic phase, drastically increasing the separation efficiency [4].

Experimental Protocols

Self-Validating System: This protocol incorporates mass balance verification. By quantifying the REE concentration in the initial feed, the aqueous raffinate, and the stripped organic phase via Inductively Coupled Plasma Mass Spectrometry (ICP-MS), researchers can validate extraction efficiency ( E% ) and identify any third-phase formation or extractant loss.

Protocol A: Preparation of [A336][NO₃] (Pre-equilibration)

-

Dilution: Dissolve commercial Aliquat 336 ([A336][Cl]) in an aliphatic diluent (e.g., kerosene or n-heptane) to achieve a 1.0 M concentration. Causality Note: While undiluted Aliquat 336 can be used, its high viscosity drastically slows phase disengagement. Diluents lower viscosity and improve mass transfer kinetics.

-

Anion Exchange: Contact the organic phase with an equal volume (O:A ratio = 1:1) of a 2.5 M NaNO₃ or KNO₃ aqueous solution.

-

Agitation: Shake vigorously for 30 minutes at 25°C.

-

Separation: Allow the phases to separate in a funnel. Discard the heavy aqueous phase.

-

Iteration: Repeat the washing step three times to ensure >99% conversion of chloride to nitrate anions.

Protocol B: Split-Anion Extraction and Stripping

-

Feed Preparation: Prepare an aqueous feed containing 0.1 M mixed REE chlorides (e.g., NdCl₃ and DyCl₃). Add a salting-out agent (e.g., 3.0 M CaCl₂ or NH₄NO₃) to decrease water activity, dehydrate the REE ions, and promote their partitioning into the organic phase [3].

-

Extraction: Mix the aqueous feed with the pre-equilibrated [A336][NO₃] organic phase at an O:A ratio of 1:1 in a thermostatic shaker.

-

Equilibration: Agitate at 1500 rpm for 60 minutes at 25°C to reach thermodynamic equilibrium.

-

Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to ensure complete phase disengagement.

-

Raffinate Analysis: Collect the aqueous raffinate and analyze via ICP-MS to determine the concentration of unextracted HREEs.

-